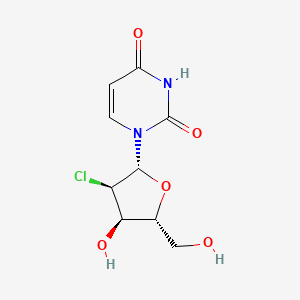

2'-Chloro-2'-deoxyuridine

Descripción general

Descripción

2'-Chloro-2'-deoxyuridine is a modified nucleoside analog that has been studied for its potential antiviral properties. The molecular and crystal structure of this compound has been determined, showing that it crystallizes in an orthorhombic space group and retains a conformation similar to other pyrimidine nucleoside structures. Despite the chloro substitution at the 2' position, the compound does not exhibit significant differences in bond lengths, angles, or torsional angles compared to unmodified ribose residues in the same conformation .

Synthesis Analysis

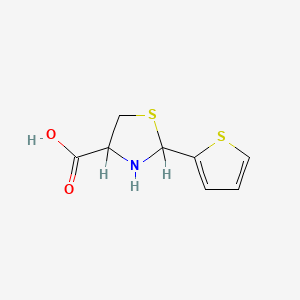

The synthesis of 2'-chloro-2'-deoxyuridine and related compounds involves various chemical reactions. For instance, 5-substituted 2'-deoxyuridines have been synthesized using palladium-catalyzed coupling reactions, which include the formation of 5-(5-chlorothienyl-2-yl)-2'-deoxyuridine, a compound with potent activity against herpes simplex virus type 1 . Additionally, lithiation of protected 2'-deoxyuridine derivatives followed by reaction with electrophiles provides a general and regiospecific route to various 6-substituted 2'-deoxyuridines . Radioiodinated 2'-deoxyuridine has also been synthesized through iododemercuration, demonstrating the versatility of synthetic approaches for halogenated nucleosides .

Molecular Structure Analysis

The molecular structure of 2'-chloro-2'-deoxyuridine has been extensively analyzed. X-ray crystallography has revealed that the conformation of the base relative to the sugar is anti, and the conformation about the C(4')-C(5') bond is gauche,gauche. The 2'-chloro-2'-deoxyribose is puckered with C(2')-endo, which is consistent with other pyrimidine nucleoside structures . Vibrational studies using FTIR and FT-Raman spectroscopy have assigned the normal modes of vibration, indicating coupling between the chlorouracil base and the deoxyribose moiety .

Chemical Reactions Analysis

Chemical reactions involving 2'-chloro-2'-deoxyuridine and its analogs are crucial for understanding their biological activity and potential therapeutic applications. The conversion of 5-chloromethyl-2'-deoxyuridine to various derivatives, such as 5-methoxymethyl and 5-azidomethyl-2'-deoxyuridines, demonstrates the reactivity of the chloromethyl group and its utility in further chemical modifications . The hydrolysis of 3-(2-hydroxyethyl)-2'-deoxycytidine to 3-(2-hydroxyethyl)-2'-deoxyuridine under physiological conditions is another example of a relevant chemical reaction that impacts the stability and behavior of these nucleoside analogs in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-chloro-2'-deoxyuridine are influenced by its molecular structure. The crystallographic analysis provides insights into its solid-state properties, such as crystal packing and hydrogen bonding patterns . The vibrational spectroscopy studies contribute to the understanding of its chemical bonding and the impact of the chloro substitution on the nucleoside's dynamics . The pH-dependent hydrolysis behavior of related compounds also highlights the importance of environmental conditions on the stability and reactivity of these nucleoside analogs .

Aplicaciones Científicas De Investigación

Molecular and Crystal Structure

- Molecular and Crystal Structure Analysis : The molecular and crystal structure of 2'-Chloro-2'-deoxyuridine has been determined using three-dimensional X-ray data. This research reveals that its conformational parameters are similar to other pyrimidine nucleoside structures, which is significant for understanding its properties in various applications (Suck, Saenger, & Hobbs, 1972).

Applications in Genome Modification

- Potential Genome Modification Component : 5-Chloro-2'-deoxyuridine has been explored as a component of a chemically modified genome, particularly focusing on its impact on duplex stability and DNA polymerase incorporation properties. This includes its successful combination with 7-deaza-2'-deoxyadenosine for stable duplex formation and synthesis of long constructs (Eremeeva, Abramov, Marlière, & Herdewijn, 2016).

Antiviral Research

- Antiviral Agent Synthesis : Synthesis of compounds like 5-(5-bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine, derivatives of 2'-deoxyuridines, have demonstrated potent activity against herpes simplex virus type 1 and varicella-zoster virus. These findings suggest potential antiviral applications of 2'-Chloro-2'-deoxyuridine related compounds (Wigerinck et al., 1991).

Chemical Reaction Analysis

- Chemical Reaction Study with Cysteine : Research on 5-Chloro-2'-deoxyuridine's reaction with cysteine reveals it doesn't react appreciably at pH 7 but forms 5-(cystein-S-yl)-2'-deoxyuridine at pH 12. This study helps understand the chemical behavior of 2'-Chloro-2'-deoxyuridine under different conditions (Pal, 1978).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTUXDQKWDTKSI-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-2'-deoxyuridine | |

CAS RN |

4753-04-2 | |

| Record name | 2'-Chloro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

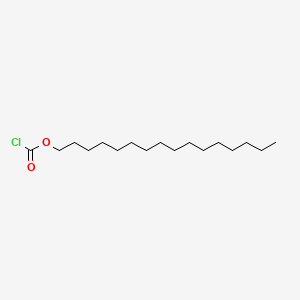

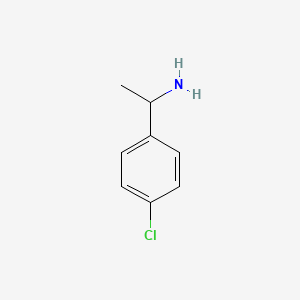

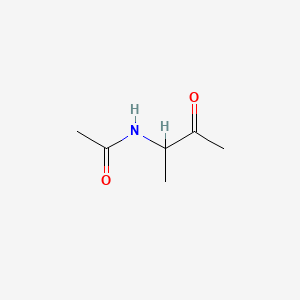

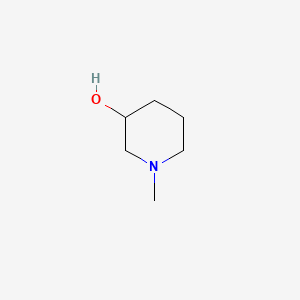

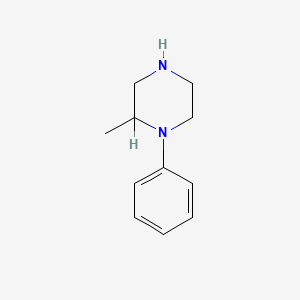

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)